methanone](/img/structure/B12629385.png)

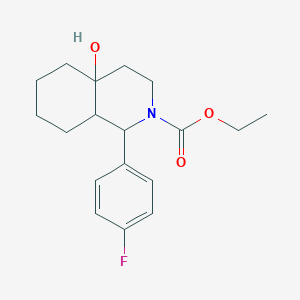

[1-(1,3-benzodioxol-5-yl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl](3-fluorophenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1,3-Benzodioxol-5-yl)-4a-hydroxyoctahydroisochinolin-2(1H)-ylmethanon: ist eine komplexe organische Verbindung, die eine einzigartige Kombination von funktionellen Gruppen aufweist, darunter eine Benzodioxol-Einheit, einen Hydroxyoctahydroisochinolin-Kern und eine Fluorphenylgruppe.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(1,3-Benzodioxol-5-yl)-4a-hydroxyoctahydroisochinolin-2(1H)-ylmethanon beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung der Benzodioxol-Einheit, die dann durch eine Reihe von Kondensations- und Cyclisierungsreaktionen mit dem Octahydroisochinolin-Kern gekoppelt wird.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren für bestimmte Schritte sowie die Entwicklung effizienterer Katalysatoren und Reagenzien zur Rationalisierung des Prozesses umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Hydroxylgruppe, eingehen, was zur Bildung von Ketonen oder Aldehyden führt.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe angreifen und sie in einen Alkohol umwandeln.

Substitution: Die Benzodioxol- und Fluorphenylgruppen können an elektrophilen und nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Als Reduktionsmittel werden typischerweise Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) verwendet.

Substitution: Reagenzien wie Halogene (Cl₂, Br₂) und Nucleophile (NH₃, OH⁻) werden häufig eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise würde die Oxidation der Hydroxylgruppe ein Keton ergeben, während die Reduktion der Carbonylgruppe einen Alkohol erzeugen würde.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und die Entwicklung neuartiger synthetischer Methoden.

Biologie

In der biologischen Forschung wird die Verbindung auf ihr Potenzial als pharmakologisches Mittel untersucht. Ihre strukturellen Merkmale lassen vermuten, dass sie mit verschiedenen biologischen Zielstrukturen interagieren könnte, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.

Medizin

In der Medizin wird die Verbindung auf ihre potenziellen therapeutischen Wirkungen untersucht. Ihre Fähigkeit, mit bestimmten molekularen Zielstrukturen zu interagieren, könnte zur Entwicklung neuer Behandlungen für Krankheiten wie Krebs und neurologische Störungen führen.

Industrie

In der Industrie wird die Verbindung auf ihr Potenzial für die Entwicklung neuer Materialien untersucht. Ihre einzigartige Kombination von funktionellen Gruppen könnte Polymeren und anderen Materialien wünschenswerte Eigenschaften verleihen.

Wirkmechanismus

Der Wirkmechanismus von 1-(1,3-Benzodioxol-5-yl)-4a-hydroxyoctahydroisochinolin-2(1H)-ylmethanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Benzodioxol-Einheit kann mit Enzymen und Rezeptoren interagieren, während die Fluorphenylgruppe die Bindungsaffinität und Spezifität erhöhen kann. Der Hydroxyoctahydroisochinolin-Kern kann die Gesamtkonformation der Verbindung modulieren und so ihre biologische Aktivität beeinflussen.

Wirkmechanismus

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-4a-hydroxyoctahydroisoquinolin-2(1H)-ylmethanone involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, while the fluorophenyl group can enhance binding affinity and specificity. The hydroxyoctahydroisoquinoline core can modulate the compound’s overall conformation, influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

[1-(1,3-Benzodioxol-5-yl)-2-bromethanon]: Diese Verbindung teilt die Benzodioxol-Einheit, unterscheidet sich aber in ihren funktionellen Gruppen, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

[1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-pentanon]:

Einzigartigkeit

Die Einzigartigkeit von 1-(1,3-Benzodioxol-5-yl)-4a-hydroxyoctahydroisochinolin-2(1H)-ylmethanon liegt in seiner Kombination von funktionellen Gruppen, die ihm ein distinctes Set an chemischen und biologischen Eigenschaften verleiht. Dies macht es zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.

Eigenschaften

Molekularformel |

C23H24FNO4 |

|---|---|

Molekulargewicht |

397.4 g/mol |

IUPAC-Name |

[1-(1,3-benzodioxol-5-yl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-(3-fluorophenyl)methanone |

InChI |

InChI=1S/C23H24FNO4/c24-17-5-3-4-16(12-17)22(26)25-11-10-23(27)9-2-1-6-18(23)21(25)15-7-8-19-20(13-15)29-14-28-19/h3-5,7-8,12-13,18,21,27H,1-2,6,9-11,14H2 |

InChI-Schlüssel |

VNFACUMJHRYIQV-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC2(CCN(C(C2C1)C3=CC4=C(C=C3)OCO4)C(=O)C5=CC(=CC=C5)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethenyl-4-[(propan-2-yl)oxy]benzamide](/img/structure/B12629314.png)

![5-(2-chloro-4-methoxyphenyl)-N-[(2R)-4-(4-chlorophenyl)but-3-en-2-yl]penta-2,4-dienamide](/img/structure/B12629318.png)

![3-[(3a'S,6a'R)-5-chloro-5'-(2-methoxyethyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]propanamide](/img/structure/B12629339.png)

![1-[2-(Pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B12629374.png)

![2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12629378.png)

![N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide](/img/structure/B12629397.png)

![[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12629409.png)